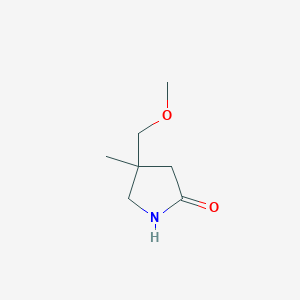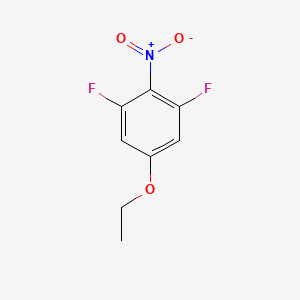
4-(Methoxymethyl)-4-methylpyrrolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Methoxymethyl)-4-methylpyrrolidin-2-one, also known as PMK methyl glycidate, is a chemical compound that is widely used in scientific research. It is a precursor to the synthesis of MDMA, a popular recreational drug, but its use in research is not limited to this application. PMK methyl glycidate is a versatile compound that can be used in various fields of research, including pharmacology, toxicology, and neuroscience. In
Applications De Recherche Scientifique
-
Bioelectronic Applications
- A material called PPDA hybrid, which could potentially contain “4-(Methoxymethyl)-4-methylpyrrolidin-2-one”, has been developed for bioelectronic applications . This material exhibits robust mechanical strength, electrical performance, and biocompatibility . It maintains stable electrochemical performance even after folding at angles of 90° and 135° and stretching to 50% strain for 30 cycles . In vitro tests confirm the PPDA hybrid’s excellent biocompatibility, making it a promising material for flexible bioelectronic applications .
-
Photothermal Applications
- Two-dimensional nanomaterials have shown great potential in photothermal applications . These applications include photothermal therapy, water evaporation, thermochemical reactions, and electrostatic lithography . While “4-(Methoxymethyl)-4-methylpyrrolidin-2-one” is not specifically mentioned, it’s possible that it could be incorporated into these materials or processes.
-
Quantum Internet
- Quantum internet is a revolutionary technology that could potentially use “4-(Methoxymethyl)-4-methylpyrrolidin-2-one” in its infrastructure . Quantum internet uses quantum entanglement to link objects so that they contain the same information, even if they are far apart . This technology could enable almost unbreakable cryptographic keys to protect sensitive information .
-
Cancer Research
- PEST-containing nuclear protein (PCNP), a short-lived small nuclear protein, is highly expressed in several malignant tumors such as cervical cancer, rectal cancer, and lung cancer . While “4-(Methoxymethyl)-4-methylpyrrolidin-2-one” is not specifically mentioned, it’s possible that it could be involved in the synthesis or regulation of PCNP.
-
Photocatalytic Technology
- Photocatalytic technology has become a hot research topic due to its potential as a low-cost, environmentally-friendly, and sustainable technology . While “4-(Methoxymethyl)-4-methylpyrrolidin-2-one” is not specifically mentioned, it’s possible that it could be incorporated into these materials or processes.
Propriétés
IUPAC Name |
4-(methoxymethyl)-4-methylpyrrolidin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c1-7(5-10-2)3-6(9)8-4-7/h3-5H2,1-2H3,(H,8,9) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HELHLVHSHBUNGL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)NC1)COC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Methoxymethyl)-4-methylpyrrolidin-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














